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NMR Spectral Data for 2-Bromoacetamide
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Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

Cat. No.: S662042

The table below summarizes the key NMR data found for 2-Bromoacetamide (CAS 683-57-8) in
Deuterated DMSO (DMSO-ds) [1].

Nucleus Chemical Shift (o, ppm) Multiplicity Assignment / Notes
'H NMR 3.81 Singlet (s) 2H, CH:2

7.29 Broad (br) 1H, NH

7.66 Broad (br) 1H, NH
13C NMR 29.63 - CH:

167.92 - C=0

Experimental Protocol and Methodology

The NMR data in the table above was obtained under the following experimental conditions [1]:

¢ Instrument Frequency: 500 MHz for *H NMR; 125 MHz for 3C NMR.

e Solvent: DMSO-ds.

e Temperature: 298 K.

e Sample Preparation: The 2-bromoacetamide was used as purchased from a supplier (Fluka) and
crystallized from petroleum ether before analysis.
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Structural and Conformational Insights

The NMR data must be interpreted with an understanding of the molecule's dynamic structure. Theoretical
and experimental studies on o-substituted acetamides, including 2-bromoacetamide, reveal important

conformational behavior [2].
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Conformational equilibrium of 2-bromoacetamide.

e Two Stable Conformers: The molecule exists in a dynamic equilibrium between cis and trans
conformers (relative to the C=0 bond) [2].

e Trans Preference: The trans conformer is generally more stable across this class of compounds
[2].

¢ Solvent Influence: The stability of these conformers and the resulting NMR parameters can be
influenced by the solvent used, due to electrostatic interactions [2].

Interpretation Guide for Researchers

For scientists applying this data, the following points are critical:

e Observed NMR is a Weighted Average: The reported chemical shifts and coupling constants are a
weighted average of all populated conformations in solution at 298 K [2].

¢ Solvent Choice Matters: The conformational equilibrium is sensitive to the solvent environment. The
data provided here is specific to DMSO-ds, and values may differ in other solvents like CD3CN or
water [2].

e Coupling Constants as Probes: The magnitude of the one-bond carbon-hydrogen coupling
constant (*1JseCaHa) is particularly sensitive to the conformation. Its value is influenced by a "weak
hydrogen bond"-like interaction between the Ca-Ha bond and the carbonyl oxygen atom in the trans
conformer [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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